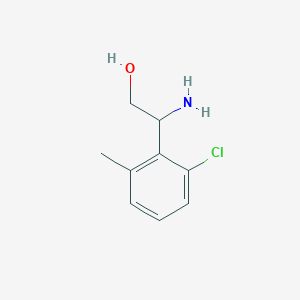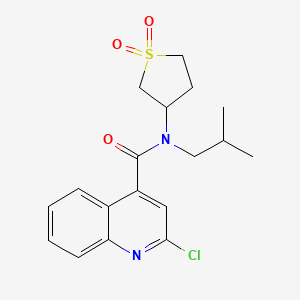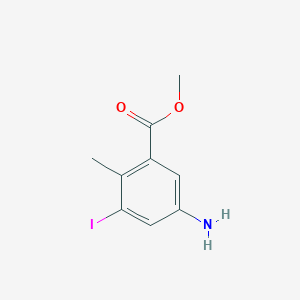aminehydrochloride](/img/structure/B13549002.png)
[(2R)-2-azidopropyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-azidopropylaminehydrochloride is a chemical compound with the molecular formula C4H11ClN4. This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2-azidopropanol.
Azidation: The hydroxyl group in (2R)-2-azidopropanol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The azido compound is then reacted with methylamine to form (2R)-2-azidopropylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of (2R)-2-azidopropylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-azidopropylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used in reduction reactions with catalysts like palladium on carbon (Pd/C).
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amines: Reduction of the azido group forms primary amines.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-azidopropylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-azidopropylaminehydrochloride involves:
Molecular Targets: The azido group can interact with various biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-azidopropylaminehydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-azidopropylaminehydrochloride is unique due to its specific combination of an azido group and a methylamine group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications and high solubility.
Propiedades
Fórmula molecular |
C4H11ClN4 |
|---|---|
Peso molecular |
150.61 g/mol |
Nombre IUPAC |
(2R)-2-azido-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(3-6-2)7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
Clave InChI |
FCPDHGMJQCRHRW-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](CNC)N=[N+]=[N-].Cl |
SMILES canónico |
CC(CNC)N=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



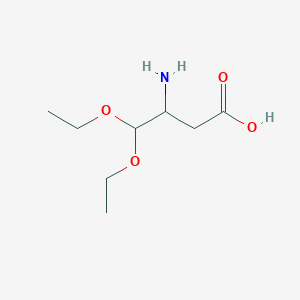
![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
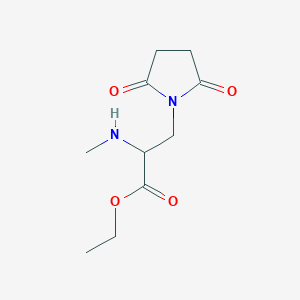
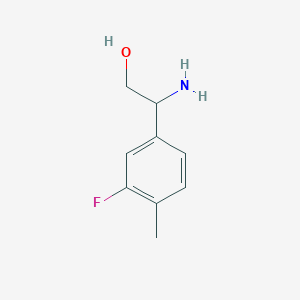

![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
